4-(2-Methoxyphenyl)piperazin-1-amine
Description
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)piperazin-1-amine |
InChI |
InChI=1S/C11H17N3O/c1-15-11-5-3-2-4-10(11)13-6-8-14(12)9-7-13/h2-5H,6-9,12H2,1H3 |
InChI Key |
FWEOJIHINZZOHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N |
Origin of Product |
United States |
Scientific Research Applications
Serotonin Receptor Modulation
The compound exhibits significant activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Research has shown that derivatives containing the 4-(2-methoxyphenyl)piperazine moiety can bind with high affinity to these receptors, making them candidates for treating mood disorders, anxiety, and other central nervous system conditions.
Case Study:
A study published in the Polish Journal of Pharmacology demonstrated that a series of compounds incorporating this moiety were synthesized and evaluated for their affinity to 5-HT1A and 5-HT2A receptors. Most compounds showed high binding affinity, suggesting potential use in developing antidepressants or anxiolytics .
Anticancer Activity
There is growing interest in the anticancer properties of piperazine derivatives. Specifically, compounds containing the 4-(2-methoxyphenyl)piperazine structure have been investigated for their cytotoxic effects on various cancer cell lines.
Case Study:
Research published in Bioorganic Chemistry highlighted the synthesis of new mono Mannich bases featuring this piperazine derivative. These compounds were evaluated for their cytotoxic effects against human cancer cell lines and showed promising results, indicating their potential as anticancer agents .
Chemical Synthesis and Functionalization
4-(2-Methoxyphenyl)piperazin-1-amine serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating more complex structures.
Synthesis of Hybrid Compounds
The compound can be used to synthesize hybrid molecules that combine different pharmacophores, enhancing biological activity.
Data Table: Synthesis Overview
| Compound | Methodology | Yield | Biological Activity |
|---|---|---|---|
| 4-(2-Methoxyphenyl)piperazine derivative | Aza-Michael addition | High | High affinity for serotonin receptors |
| Mono Mannich base with piperazine | Mannich reaction | Moderate | Cytotoxic against cancer cell lines |
Environmental Applications
Beyond pharmacological uses, this compound has applications in environmental monitoring.
Air Quality Monitoring
The compound has been utilized in developing filters for monitoring occupational exposure to isocyanates like toluene diisocyanate (TDI). Filters impregnated with this piperazine derivative have shown effectiveness in capturing airborne isocyanates, providing a method for assessing exposure levels in industrial settings.
Case Study:
An article in the International Journal of Hygiene and Environmental Health discussed the use of 1-(2-methoxyphenyl)piperazine impregnated filters for long-term sampling of TDI concentrations in the air, demonstrating its utility in occupational health assessments .
Comparison with Similar Compounds
Table 1: Receptor Binding Affinity of Selected Derivatives
Key Findings :
- The isoindolinone derivative (Compound 9) exhibits 15-fold higher 5-HT1A affinity than the parent compound due to enhanced hydrophobic interactions with the receptor’s binding pocket .
- Adamantane-substituted derivatives (e.g., Compound 7) show selectivity for dopamine D3 receptors, highlighting the role of bulky substituents in modulating receptor specificity .
Pharmacological Activity and Substituent Effects
Table 2: Pharmacological Profiles of Anti-Inflammatory Derivatives
Key Findings :
Table 3: PET Imaging Agents Derived from this compound
Key Findings :
Key Findings :
- Bulky substituents (e.g., naphthyl in BAK 05-52) reduce synthetic yields but improve thermal stability .
Q & A
What synthetic strategies are effective for preparing 4-(2-Methoxyphenyl)piperazin-1-amine and its derivatives?
Basic Research Question
Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of piperazine derivatives with 2-methoxyphenyl groups under reflux conditions in ethanol or THF, followed by purification via column chromatography (e.g., chloroform:methanol = 3:1) . Key steps include:
- Debenzylation : Removal of protecting groups (e.g., dibenzylamine) using hydrogenolysis or acidic conditions .
- Characterization : Confirm structure via ESI-MS (e.g., m/z 198 [M + H]+ for intermediates) and ¹H NMR (e.g., δ 3.81 ppm for methoxy groups) .
Advanced Research Question
Answer: Stereoselective synthesis requires chiral precursors or catalysts. For instance, enantiopure cyclohexylamine derivatives are synthesized using (1R,4R)- or (1S,4S)-configured starting materials, followed by coupling with spirocyclic pyrimidine intermediates at 140°C in sealed tubes . Challenges include minimizing racemization during high-temperature reactions and optimizing solvent systems (e.g., 95% EtOH with TEA) to enhance yield .
How can structural discrepancies in NMR data between synthesized batches be resolved?
Basic Research Question
Answer: Ensure consistent sample preparation (e.g., deuterated solvent choice, concentration) and verify purity via HPLC. Compare observed chemical shifts with literature values for methoxyphenyl (δ ~3.8 ppm) and piperazine protons (δ ~2.5–3.0 ppm) .
Advanced Research Question
Answer: For complex cases (e.g., diastereomers or rotamers), use 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOE correlations can confirm spatial proximity between methoxyphenyl and piperazine protons, ruling out alternative conformations . If contradictions persist, crystallize the compound and perform X-ray diffraction analysis .
What methodologies are used to evaluate this compound's binding affinity to dopamine D3 receptors?
Advanced Research Question
Answer: Radioligand binding assays with [³H]-labeled analogs (e.g., [³H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide) are standard. Key steps:
- Competitive Binding : Use membranes from transfected cells or brain tissues (e.g., caudate-putamen) and displace radioligands with unlabeled compound .
- Data Analysis : Calculate Ki values using the Cheng-Prusoff equation. Note that D3/D2 selectivity ratios >100-fold indicate high specificity .
Methodological Pitfalls : Non-specific binding to lipid membranes can inflate Kd values. Include control experiments with D2-selective antagonists (e.g., haloperidol) to validate specificity .
How can HPLC methods be optimized for purity analysis of this compound?
Basic Research Question
Answer: Use reverse-phase HPLC with a C18 column and mobile phase containing acetonitrile/water (70:30) + 0.1% phosphoric acid. Adjust retention time (~8–10 min) by modifying gradient elution . Validate method specificity using spiked impurities (e.g., unreacted piperazine).
Advanced Research Question
Answer: For chiral separation, employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) + 0.1% diethylamine. Monitor enantiomeric excess (ee) via UV at 254 nm. Note that temperature (25–40°C) significantly impacts resolution .
What experimental designs address contradictions in reported receptor binding affinities?
Advanced Research Question
Answer: Discrepancies may arise from differences in:
- Tissue Sources : Receptor density varies between brain regions (e.g., substantia nigra vs. striatum) .
- Radioligand Purity : Ensure >98% radiochemical purity via radio-HPLC to avoid off-target signals .
- Assay Conditions : Optimize buffer pH (7.4 vs. 8.0) and ion concentrations (e.g., Mg²⁺ enhances G-protein coupling) .
Resolution Strategy : Perform head-to-head comparisons using standardized protocols across labs. Publish raw data (e.g., Scatchard plots) to facilitate meta-analyses .
How is this compound utilized in PET imaging studies?
Advanced Research Question
Answer: Fluorine-18 or carbon-11 labeled derivatives (e.g., ¹⁸F-Mefway) are synthesized for quantifying 5-HT1A or D3 receptors in vivo. Key steps:
- Radiosynthesis : Use nucleophilic ¹⁸F-fluorination of precursor nitro or trimethylammonium groups .
- Kinetic Modeling : Apply Logan graphical analysis to estimate binding potential (BPND) in human subjects. Compare with ¹⁸F-FCWAY for validation .
Challenges : Rapid metabolism of methoxyphenyl groups can reduce target specificity. Modify the linker (e.g., ethylene to butylene) to improve pharmacokinetics .
What are the best practices for handling air-sensitive intermediates during synthesis?
Basic Research Question
Answer: Use Schlenk lines or gloveboxes under nitrogen/argon. For example, protect amine intermediates (e.g., 4-cyclopentylpiperazin-1-amine) from moisture by storing over molecular sieves .
Advanced Research Question
Answer: Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy to minimize exposure. For highly reactive intermediates (e.g., Grignard reagents), employ syringe pumps for controlled addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
